molecular formula C6H9N3 B1288946 6-Ethylpyrimidin-4-amine CAS No. 856160-67-3

6-Ethylpyrimidin-4-amine

Cat. No. B1288946
M. Wt: 123.16 g/mol
InChI Key: UOMLWNRTYQTWFT-UHFFFAOYSA-N
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Description

6-Ethylpyrimidin-4-amine is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a ring structure composed of nitrogen and carbon atoms. Pyrimidines are important in many biological processes, as they are fundamental components of nucleic acids (DNA and RNA) and are involved in various metabolic pathways.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-ethyl-4, 6-dihydroxypyrimidine, a related compound, starts with propionitrile and involves reactions with hydrogen chloride and free ammonia, followed by cyclization with propionamide hydrochloride in the presence of sodium methoxide, yielding a high purity product . Similarly, the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines, which share a pyrimidine core with 6-ethylpyrimidin-4-amine, is achieved by reacting a sulfonate precursor with phenols .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity and interaction with other molecules. For example, the structure of 4-chloro-6-methoxypyrimidin-2-amine has been studied in detail, revealing hydrogen bonding patterns that form tapes and sheets in the crystal lattice . These structural insights are essential for understanding the physical properties and reactivity of such compounds.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are often essential for their biological activity. For instance, the compound 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, although not a pyrimidine, demonstrates the reactivity of substituted pyridines, which can be extrapolated to pyrimidines. It can react with amines to form N-alkylpyridinium salts and is involved in the cationic polymerization of isobutene . These reactions are indicative of the potential reactivity of 6-ethylpyrimidin-4-amine in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the synthesis and biological evaluation of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines revealed that some compounds exhibited potent analgesic and anti-inflammatory properties with low ulcerogenic activity . The presence of substituents on the pyrimidine ring can significantly affect the compound's biological activity, solubility, and stability.

Scientific Research Applications

  • Anti-inflammatory Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Method : Numerous methods for the synthesis of pyrimidines are described .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Antifungal Activities

    • Field : Agricultural Chemistry
    • Application : Pyrimidine derivatives have significant properties as fungicides in agriculture .
    • Method : Different classes of pyrimidine derivatives were synthesized and screened for antifungal activity .
    • Results : The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides .
  • Antioxidant and Anticancer Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidine derivatives have been found to have antioxidant and anticancer properties .
    • Method : The synthesis of the pyrimidine derivatives was performed via the condensation of a suitable α,β -unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .
    • Results : The synthesized compounds were evaluated for their antioxidant (DPPH assay), anti-lipid peroxidation (AAPH), anti-LOX activities and ability to interact with glutathione . Some of the compounds strongly inhibit lipid peroxidation .
  • Antimicrobial Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidine derivatives have been found to have antimicrobial properties .
    • Method : The synthesis of pyrimidine derivatives involves various methods .
    • Results : Numerous pyrimidine derivatives have shown antimicrobial effects .
  • Material Science Applications

    • Field : Material Science
    • Application : Pyrimidines have been investigated for their potential in creating advanced materials, including polymers and nanoparticles .
    • Method : The synthesis of pyrimidine derivatives involves various methods .
    • Results : Pyrimidines have shown potential in the creation of advanced materials .
  • Antiviral Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidine derivatives have been found to have antiviral properties .
    • Method : The synthesis of pyrimidine derivatives involves various methods .
    • Results : Numerous pyrimidine derivatives have shown antiviral effects .
  • Anticonvulsant Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidine derivatives have been found to have anticonvulsant properties .
    • Method : The synthesis of pyrimidine derivatives involves various methods .
    • Results : Numerous pyrimidine derivatives have shown anticonvulsant effects .
  • Antihypertensive Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidine derivatives have been found to have antihypertensive properties .
    • Method : The synthesis of pyrimidine derivatives involves various methods .
    • Results : Numerous pyrimidine derivatives have shown antihypertensive effects .
  • Analgesic Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidine derivatives have been found to have analgesic properties .
    • Method : The synthesis of pyrimidine derivatives involves various methods .
    • Results : Numerous pyrimidine derivatives have shown analgesic effects .
  • Antileishmanial Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidine derivatives have been found to have antileishmanial properties .
    • Method : The synthesis of pyrimidine derivatives involves various methods .
    • Results : Numerous pyrimidine derivatives have shown antileishmanial effects .
  • Antimalarial Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidine derivatives have been found to have antimalarial properties .
    • Method : The synthesis of pyrimidine derivatives involves various methods .
    • Results : Numerous pyrimidine derivatives have shown antimalarial effects .
  • Antituberculosis Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidine derivatives have been found to have antituberculosis properties .
    • Method : The synthesis of pyrimidine derivatives involves various methods .
    • Results : Numerous pyrimidine derivatives have shown antituberculosis effects .

Safety And Hazards

The safety data sheet for 6-Ethylpyrimidin-4-amine indicates that it is intended for research and development use only, under the supervision of a technically qualified individual . More detailed safety and hazard information can be found on the PubChem database .

properties

IUPAC Name

6-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMLWNRTYQTWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619971
Record name 6-Ethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethylpyrimidin-4-amine

CAS RN

856160-67-3
Record name 6-Ethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Lan, T Xiao, S Guan, A Liu, C Long… - Journal of …, 2023 - Wiley Online Library
… 5‐chloro‐N‐(1‐((3‐chloro‐5‐(trifluoromethyl)pyridin‐2‐yl)oxy)‐2‐methylpropan‐2‐yl)‐ 6‐ethylpyrimidin‐4‐amine, T23, had the best control effect on Aphis fabae with LC 50 values of …
Number of citations: 0 onlinelibrary.wiley.com
S Guan, W Liu, A Liu, S Chen, X Liu, Y Ren… - Medicinal Chemistry …, 2023 - Springer
With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode …
Number of citations: 0 link.springer.com
A Guan, C Liu, W Chen, F Yang, Y Xie… - Journal of agricultural …, 2017 - ACS Publications
The pyrimidinamine diflumetorim is an ideal template for the discovery of agrochemical lead compounds due to its unique mode of action, novel chemical structure, and lack of reported …
Number of citations: 55 pubs.acs.org
A Guan, M Wang, J Yang, L Wang, Y Xie… - Journal of agricultural …, 2017 - ACS Publications
Downy mildew is one of the most highly destructive of the diseases that cause damage to fruits and vegetables. Because of the continual development of resistance, it is important to …
Number of citations: 51 pubs.acs.org
GW Ware, DM Whitacre - The pesticide book, 2004 - avys.omu.edu.tr
Insecticides are agents of chemical or biological origin that control insects. Control may result from killing the insect or otherwise preventing it from engaging in behaviors deemed …
Number of citations: 247 avys.omu.edu.tr
AT STUDIES - pssj2.jp
Pyrimidifen (Miteclean®) is a new acaricide and insecticide jointly developed by Sankyo Company, Limited and Ube Industries, Limited. This chemical is remarkably effective against a …
Number of citations: 3 pssj2.jp

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